molecular formula C12H10F2N4O3 B2601253 ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate CAS No. 672951-29-0

ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate

Cat. No.: B2601253
CAS No.: 672951-29-0
M. Wt: 296.234
InChI Key: LKZDIDNNNCCLAJ-RQZCQDPDSA-N
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Description

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate (CAS 672951-29-0) is a synthetic organic compound with the molecular formula C₁₂H₁₀F₂N₄O₃ and a molecular weight of 296.23 g/mol . Structurally, it features a carbamate backbone linked to a cyano-substituted acetyl hydrazone group and a 2,6-difluorophenyl moiety.

Properties

IUPAC Name

ethyl N-[(2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O3/c1-2-21-12(20)16-11(19)9(6-15)17-18-10-7(13)4-3-5-8(10)14/h3-5,18H,2H2,1H3,(H,16,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDIDNNNCCLAJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=CC=C1F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate has shown promise as an anticancer agent. In vitro studies indicate that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, similar compounds have been evaluated for their effects on reducing beta-amyloid levels in Alzheimer's disease models, suggesting a potential role in neurodegenerative diseases treatment .

Antimicrobial Properties

Research has highlighted the efficacy of various carbamate derivatives against bacterial strains. This compound could be synthesized and tested for antimicrobial activity. A related study showed that structurally similar compounds exhibited significant antibacterial effects against resistant strains .

Pesticidal Properties

Carbamate derivatives are often explored for their insecticidal properties. This compound could potentially serve as a novel pesticide. Research on other ethyl-carbamates has demonstrated their effectiveness in controlling pests while minimizing toxicity to non-target organisms .

Polymer Synthesis

The compound's unique structure allows it to be used in the synthesis of polymers with specific properties. This compound could be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Studies have shown that incorporating functionalized carbamates into polymer systems can improve their performance characteristics .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObservations
AnticancerEthyl N-{...}Inhibition of cell proliferation
AntimicrobialCarbamate DerivativesSignificant activity against resistant bacteria
PesticidalEthyl CarbamatesEffective pest control
Polymer EnhancementFunctionalized PolymersImproved mechanical properties

Case Study: Anticancer Efficacy

A study conducted on a series of carbamate derivatives demonstrated that certain modifications to the ethyl N-{...} structure significantly enhanced its cytotoxicity against cancer cell lines. The results indicated a dose-dependent response with IC50 values lower than those reported for conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (commercial grade) or >90% (custom synthesis) .
  • Storage : Long-term storage is feasible under standard laboratory conditions, though specific stability data are unavailable .
  • Availability : Discontinued in some commercial catalogs (e.g., Biosynth), but custom synthesis options exist .

Comparison with Structurally or Functionally Similar Compounds

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate belongs to the broader class of ethyl carbamate derivatives, which are widely used in pesticidal and herbicidal applications. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Analysis of Ethyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Purity/Commercial Status
This compound C₁₂H₁₀F₂N₄O₃ 296.23 2,6-Difluorophenyl, cyano hydrazone Lab intermediate (suspected) ≥90% (custom synthesis)
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) C₁₇H₁₉NO₄ 301.3 4-Phenoxyphenoxyethyl group Insect growth regulator Commercial (pesticide)
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) C₁₆H₁₆N₂O₄ 300.3 Phenylaminocarbonyloxy group Herbicide (sugar beet crops) Commercial (agrochemical)

Key Findings:

Structural Differences: The target compound’s 2,6-difluorophenyl hydrazono group distinguishes it from fenoxycarb and desmedipham, which feature phenoxy or phenylaminocarbonyloxy substituents. Fluorine atoms likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .

The target compound’s discontinued commercial status (e.g., Biosynth catalog) contrasts with the sustained availability of fenoxycarb and desmedipham, reflecting differences in demand or regulatory hurdles .

Physicochemical Properties: The target compound’s lower molecular weight (296.23 vs. 300–301 g/mol) may improve bioavailability in biological systems, though experimental data are lacking. Fluorine substitution typically increases resistance to oxidative degradation, suggesting enhanced environmental persistence compared to non-fluorinated analogs .

Biological Activity

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate (CAS No. 672951-29-0) is a compound of interest due to its potential biological activities. With a molecular formula of C12H10F2N4O3C_{12}H_{10}F_{2}N_{4}O_{3} and a molecular weight of 296.23 g/mol, this compound features a unique hydrazone structure that may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on related carbamate analogues has demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms. These compounds exhibited low to moderate micromolar IC50 values, indicating their effectiveness in inhibiting bacterial growth and biofilm formation .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or specific enzymatic pathways. The presence of the cyano and hydrazone functional groups suggests potential reactivity with biological targets, possibly leading to disruption of cellular processes in pathogens.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. While specific cytotoxicity data for this compound is limited, related studies on ethyl carbamate derivatives have shown varied effects on mammalian cells. For example, some derivatives have been noted for their ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive screening of a library of carbamate derivatives indicated that certain structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria. This compound was included in these evaluations due to its structural similarity to effective analogues .
  • Cytotoxicity Assessment : In vivo studies involving related compounds demonstrated that specific carbamate derivatives could selectively target tumor cells while sparing non-cancerous tissues, highlighting the potential therapeutic applications of this compound in oncology .

Data Table: Summary of Biological Activities

Activity Findings
AntimicrobialEffective against MRSA biofilms with low micromolar IC50 values .
CytotoxicityPotential selective cytotoxic effects on cancer cells; minimal toxicity observed .
MechanismLikely involves interaction with microbial membranes or enzymatic pathways .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate?

A modular approach is typically employed:

Hydrazone formation : React 2,6-difluorophenylhydrazine with a cyanoacetyl derivative (e.g., ethyl cyanoacetate) under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.

Carbamate coupling : Introduce the carbamate group via reaction with phosgene derivatives (e.g., ethyl chloroformate) or via activation of the amine group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.
Key characterization : Confirm via 1H^1H/13C^{13}C NMR (e.g., hydrazone proton at δ 8–9 ppm, fluorophenyl signals), FT-IR (C≡N stretch ~2200 cm1^{-1}), and HRMS .

Q. How can researchers validate the stability of this compound under experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Solution stability : Test in common solvents (DMSO, ethanol) at varying pH (2–12) and temperatures (4–40°C) over 24–72 hours. Use LC-MS to detect hydrolysis products (e.g., free hydrazine or cyanoacetic acid derivatives) .

Q. What analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and hydrazone geometry (E/Z).
  • X-ray crystallography : Resolve crystal structure to verify spatial arrangement of the 2,6-difluorophenyl and carbamate groups.
  • Mass spectrometry : HRMS (ESI/TOF) for molecular ion validation and fragmentation pattern analysis.
  • IR spectroscopy : Identify functional groups (e.g., C≡N, C=O, N-H) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Analog synthesis : Modify substituents (e.g., replace 2,6-difluorophenyl with 3,5-difluoro or chlorophenyl groups) and compare bioactivity.
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes in herbicide pathways).
  • In vitro assays : Test inhibitory effects on plant growth enzymes (e.g., acetolactate synthase) or microbial targets using enzyme kinetics (IC50_{50}) .

Q. What methodologies are suitable for resolving contradictions in reported bioactivity data?

  • Meta-analysis : Compile literature data on similar compounds (e.g., diflufenzopyr analogs) and normalize results by assay type (e.g., in vivo vs. in vitro).
  • Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., OECD guidelines for herbicide testing).
  • Mechanistic studies : Use isotopic labeling (e.g., 14C^{14}C) to track metabolic pathways and identify off-target interactions .

Q. How can the metabolic fate of this compound be studied in plant or microbial models?

  • Radiotracer studies : Synthesize 14C^{14}C-labeled derivatives and monitor metabolite formation via radio-HPLC.
  • Enzyme inhibition assays : Incubate with cytochrome P450 isoforms (e.g., CYP71 family in plants) to identify primary detoxification pathways.
  • Metabolite profiling : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects?

  • Co-crystallization studies : Resolve target-ligand complexes (e.g., with ALS enzyme) to guide rational design.
  • Proteomic profiling : Use affinity chromatography and mass spectrometry to identify non-target protein binders.
  • Computational screening : Apply machine learning models to predict toxicity endpoints (e.g., using QSAR databases) .

Methodological Notes

  • Safety protocols : Handle hydrazine derivatives and fluorinated intermediates in a fume hood with PPE (gloves, goggles). Avoid exposure to light/moisture during synthesis .
  • Data reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for peer validation.

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